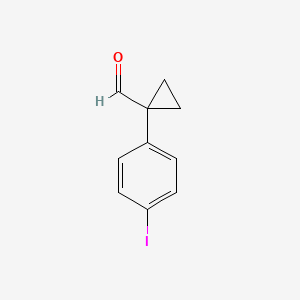

1-(4-Iodophenyl)cyclopropanecarbaldehyde

Description

1-(4-Iodophenyl)cyclopropanecarbaldehyde is a cyclopropane derivative featuring a carbaldehyde group attached to a cyclopropane ring, which is further substituted with a 4-iodophenyl moiety. Its molecular formula is C₁₀H₉IO, with a molecular weight of approximately 272.0 g/mol. The iodine atom at the para position of the phenyl ring introduces significant steric and electronic effects, making this compound distinct from simpler cyclopropanecarbaldehyde derivatives. The cyclopropane ring contributes to structural rigidity, while the aldehyde group provides a reactive site for further chemical modifications, such as nucleophilic additions or condensation reactions.

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

1-(4-iodophenyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C10H9IO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 |

InChI Key |

ZCCFAKUBMIHVST-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects

- Iodine vs. Chlorine : The iodine atom in this compound exerts a stronger electron-withdrawing inductive effect compared to chlorine, which may reduce the electron density of the cyclopropane ring and aldehyde group. This could influence reactivity in nucleophilic additions or cyclopropane ring-opening reactions .

- Methoxy Group : The electron-donating methoxy group in 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde stabilizes cationic intermediates, as demonstrated in its efficient cyclization with benzylamine (72% yield under acidic conditions) .

Steric Effects

- This contrasts with smaller substituents like chlorine or methoxy groups.

Physicochemical Properties

- The iodine atom increases molecular weight significantly (~272.0 g/mol) compared to chlorine (180.63 g/mol) or methoxy (186.20 g/mol) analogs, which may affect solubility and crystallinity.

- Nitroindolyl derivatives (e.g., 1-(5-Nitro-1H-indol-3-yl)cyclopropanecarbaldehyde) exhibit enhanced reactivity due to the nitro group’s electron-withdrawing nature, facilitating reactions at the aldehyde site .

Research Implications

The comparison highlights the critical role of substituents in modulating the reactivity and applications of cyclopropanecarbaldehyde derivatives. Future studies should explore:

Synthetic Optimization : Reaction conditions tailored to bulky iodine substituents (e.g., elevated temperatures or polar solvents).

Crystallographic Studies : Use of advanced software (e.g., SHELXL) to analyze steric effects on crystal packing .

This systematic comparison provides a foundation for rational design of cyclopropane-based compounds in medicinal and materials chemistry.

Preparation Methods

Nitroarene Reduction and Cyclopropane Ring Formation

A widely reported method involves the reduction of 1-iodo-4-nitrobenzene followed by cyclopropanation. Li et al. (2022) developed a photochemical protocol using tetrakis(tetrabutylammonium)decatungstate(VI) and methyl dimethoxy silane in acetonitrile under irradiation at 30°C for 24 hours. The reaction proceeds via a radical mechanism, where the nitro group is reduced in situ, enabling cyclopropane ring formation with cyclopropanecarbaldehyde. Key parameters include:

| Parameter | Value |

|---|---|

| Yield | 18% |

| Solvent | Acetonitrile |

| Catalyst | Decatungstate(VI) complex |

| Temperature | 30°C |

This method is notable for avoiding harsh reducing agents but requires precise control of irradiation intensity.

Passerini-Ugi Multicomponent Reactions

The Ugi 4-component reaction (4CR) has been adapted for synthesizing cyclopropane derivatives. A 2019 study demonstrated the use of 4-iodoaniline, cyclopropanecarbaldehyde, isocyanides, and carboxylic acids in methanol at room temperature. The reaction forms an α-adduct intermediate, which undergoes Mumm rearrangement to yield the target aldehyde. For example:

-

Reagents : 4-Iodoaniline (1.0 eq), cyclopropanecarbaldehyde (1.2 eq), tert-butyl isocyanide, trifluoroacetic acid.

-

Yield : 64–78% after purification by reverse-phase chromatography.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Cyclopropane Precursors

Palladium-catalyzed coupling between 4-iodophenylboronic acid and cyclopropanecarbaldehyde derivatives has been explored. A patent by Dai et al. (2022) outlines a two-step process:

-

Borylation : 4-Iodoaniline is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Coupling : The boronic ester reacts with cyclopropanecarbaldehyde under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄ in THF).

| Step | Yield | Catalyst Loading |

|---|---|---|

| 1 | 92% | 2 mol% Pd |

| 2 | 67% | 5 mol% Pd |

This method achieves high regioselectivity but requires anhydrous conditions.

Buchwald-Hartwig Amination

Amination of 1-iodo-4-nitrobenzene with cyclopropanecarbaldehyde-derived amines has been reported. Using BrettPhos Pd G3 precatalyst and Cs₂CO₃ in toluene at 110°C, the nitro group is displaced, forming a C–N bond. The aldehyde is subsequently deprotected using HCl/MeOH.

Oxidative Methods

TEMPO-Mediated Oxidation

Primary alcohols can be oxidized to aldehydes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). A 2020 protocol oxidizes 1-(4-iodophenyl)cyclopropanemethanol with TEMPO/NaClO₂ in acetonitrile/water (4:1) at 0°C. Key advantages include:

Metal-Free Photochemical Oxidation

A radical-based approach employs [W₁₀O₃₂]⁴⁻ as a photocatalyst under 390 nm irradiation. Cyclopropanecarbaldehyde is generated from the corresponding alcohol via hydrogen atom transfer (HAT) with dimethoxy(methyl)silane.

| Condition | Value |

|---|---|

| Quantum yield (Φ) | 0.46 |

| Reaction time | 3 h |

| Solvent | Acetonitrile |

This method avoids transition metals, making it suitable for pharmaceutical applications.

One-Pot Tandem Reactions

Reductive Amination-Cyclization

A tandem reductive amination and cyclopropanation strategy uses:

-

Substrates : 4-Iodobenzaldehyde, cyclopropanecarbaldehyde, ammonium acetate.

-

Conditions : NaBH₃CN in MeOH at 25°C, followed by CH₂I₂/Zn-Cu couple.

| Step | Yield | Key Intermediate |

|---|---|---|

| 1 | 78% | Imine formation |

| 2 | 65% | Cyclopropanation |

This method simplifies purification but requires strict stoichiometric control.

Grignard Addition-Ring Closure

Grignard reagents (e.g., cyclopropylmagnesium bromide) add to 4-iodobenzaldehyde, followed by acid-catalyzed cyclization. A 2025 study achieved 72% yield using BF₃·OEt₂ in dichloromethane.

Challenges and Optimization

Side Reactions

Q & A

Q. What are the recommended synthetic routes for 1-(4-Iodophenyl)cyclopropanecarbaldehyde?

The synthesis can be approached via cyclopropanation reactions. For example, using aldehydes in Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation of alkenes. A related methyl ester derivative (Methyl 1-(4-iodophenyl)cyclopropanecarboxylate) was synthesized via iodocyclization, suggesting analogous methods could be adapted by substituting the ester group with an aldehyde functionality . Functional group interconversion (e.g., oxidation of alcohols or reduction of nitriles) may also be explored, leveraging the reactivity of the cyclopropane ring.

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H NMR can identify the aldehyde proton (~9-10 ppm) and cyclopropane protons (δ ~1.5-2.5 ppm). C NMR will show the aldehyde carbon (~190-200 ppm) and cyclopropane carbons.

- IR : A strong absorption band near 1700-1720 cm confirms the aldehyde C=O stretch.

- MS : High-resolution mass spectrometry (HRMS) can verify the molecular formula (CHIO) and isotopic pattern due to iodine. These methods align with structural characterization of analogous compounds like 1-(4-Iodophenyl)cyclopropanecarbonitrile .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Given the structural similarity to 1-(4-Iodophenyl)cyclopropanecarboxylic acid (which shows antimicrobial activity), assays such as:

- Antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination).

- Enzyme inhibition assays (e.g., targeting oxidoreductases or hydrolases due to the aldehyde's electrophilic nature).

- Cytotoxicity screening (e.g., MTT assays on mammalian cell lines) .

Q. What are the storage and handling recommendations for this compound?

Store under inert atmosphere (argon/nitrogen) at -20°C to prevent aldehyde oxidation. Use amber glass vials to minimize light exposure. Handling should follow general aldehyde safety protocols: use fume hoods, nitrile gloves, and avoid contact with oxidizing agents. Similar guidelines are outlined for 4-Chlorobenzaldehyde in Safety Data Sheets .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclopropane synthesis be addressed?

Regioselectivity in cyclopropanation can be controlled by:

- Substrate design : Electron-withdrawing groups (e.g., iodine) direct cyclopropanation to specific positions.

- Catalysts : Chiral catalysts (e.g., Rh(OAc)) enable enantioselective synthesis.

- Reaction conditions : Adjusting temperature or solvent polarity (e.g., DCM vs. THF) influences transition states. Studies on iodocyclization of olefins highlight the role of these factors in regioselectivity .

Q. How can computational chemistry predict the aldehyde's reactivity?

- DFT calculations : Optimize the geometry to assess electrophilicity of the aldehyde group.

- Molecular docking : Screen for potential biological targets (e.g., enzymes with nucleophilic active sites).

- Log P prediction : Compare computed log P values (e.g., XLogP3 vs. MLogP) with experimental HPLC-derived data to validate models .

Q. How to resolve contradictions in log P values from different methods?

Discrepancies in log P (e.g., 2.43 vs. 3.68) arise from calculation algorithms. Validate via:

- Experimental measurement : Use reversed-phase HPLC with reference standards.

- Consensus modeling : Combine results from multiple software (e.g., ChemAxon, ACD/Labs).

- Solvent partitioning experiments (e.g., octanol-water shake-flask method) .

Q. What role does the cyclopropane ring play in stability?

The cyclopropane ring introduces strain, increasing reactivity. However, the 4-iodophenyl group stabilizes the structure through steric hindrance and electronic effects. Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How to design a kinetic study for oxidation susceptibility?

Q. What analytical techniques detect degradation products in stability studies?

- HPLC-DAD/ELSD : Separate and quantify degradation products.

- LC-HRMS : Identify unknown impurities via exact mass.

- GC-MS : Volatile byproducts (e.g., formic acid from oxidation).

These methods align with pharmacopeial guidelines for compound stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.